1-(2-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
1-(2-Ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a tetrazole ring substituted with a 4-methylphenyl group and a 2-ethoxyphenyl moiety. The compound’s structure combines a urea linker (–NH–CO–NH–) with a tetrazole heterocycle, a design often associated with biological activity due to the hydrogen-bonding capacity of urea and the metabolic stability of tetrazoles. The ethoxy group at the ortho position of the phenyl ring may influence solubility and steric interactions, while the 4-methylphenyl group on the tetrazole could enhance lipophilicity.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-3-26-16-7-5-4-6-15(16)20-18(25)19-12-17-21-22-23-24(17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYIVPPQNGLFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituent effects, synthesis, and biological relevance.
Substituent Variations on the Urea Moiety
- 1-(3-Methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea () Key Difference: The urea’s aryl group is 3-methylphenyl instead of 2-ethoxyphenyl. However, the lack of an electron-donating ethoxy group may diminish electronic interactions in polar environments.
- Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone) () Key Difference: Replaces urea with a triazole-linked ketone and includes a chlorophenoxy group. Impact: The triazole and chlorophenoxy groups are critical for fungicidal activity, suggesting that the target compound’s tetrazole and ethoxyphenyl groups could similarly contribute to pesticidal properties.
Tetrazole vs. Triazole Core
4-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ()
- Key Difference : Uses a triazole core instead of tetrazole.
- Impact : Triazoles are less acidic (pKa ~8–10) than tetrazoles (pKa ~4–5), affecting ionization under physiological conditions. The triazole derivative in exhibits antimicrobial activity, implying that the target compound’s tetrazole core might offer enhanced stability or altered target affinity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : Tetrazoles resist oxidative metabolism better than triazoles, suggesting the target compound could have a longer half-life in biological systems.
- Synthetic Challenges : Steric hindrance from the ortho-ethoxy group may complicate synthesis, necessitating optimized conditions (e.g., elevated temperatures or polar solvents).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
